3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide
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Overview
Description
3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide is a complex organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine and benzisothiazole moieties in its structure contributes to its unique chemical properties and potential therapeutic applications.
Preparation Methods
The synthesis of 3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide typically involves a multi-step process. One common synthetic route includes the reaction of 3-chloro-1,2-benzisothiazole with piperazine in the presence of a suitable solvent such as tert-butyl alcohol. The reaction mixture is stirred at elevated temperatures (around 120°C) for several hours to ensure complete conversion . The crude product is then purified using column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide involves its interaction with specific molecular targets in the body. It acts as an antagonist for dopamine and serotonin receptors, which are involved in the regulation of mood, cognition, and behavior . By blocking these receptors, the compound can modulate neurotransmitter activity and potentially alleviate symptoms of certain neurological disorders .
Comparison with Similar Compounds
3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide can be compared with other benzisothiazole derivatives such as:
3-(1-Piperazinyl)-1,2-benzisothiazole: This compound also contains the benzisothiazole and piperazine moieties but lacks the chlorobenzoyl group, which may result in different biological activities.
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride: This compound has a similar piperazine structure but with different substituents, leading to distinct pharmacological properties. The unique combination of functional groups in this compound contributes to its specific chemical and biological characteristics.
Properties
Molecular Formula |
C18H16ClN3O3S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(2-chlorophenyl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16ClN3O3S/c19-15-7-3-1-5-13(15)18(23)22-11-9-21(10-12-22)17-14-6-2-4-8-16(14)26(24,25)20-17/h1-8H,9-12H2 |
InChI Key |
LPPBGFHBNMBHJI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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